2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-ethoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-3-22-7-13(20)16-14-10-8-23-9-11(10)17-18(14)6-12(19)15-4-5-21-2/h3-9H2,1-2H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMONHBKEFSSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1CC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the ethoxy and methoxyethylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thienopyrazole compounds.
Scientific Research Applications
2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Acetamide Derivatives
The following table summarizes key structural, physicochemical, and functional properties of the target compound and its analogs:
Key Comparisons :
Structural Complexity: The target compound’s thieno-pyrazole core distinguishes it from simpler heterocycles like thiazole or pyrimidine . The fused bicyclic system may confer rigidity, influencing binding affinity in biological targets. In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide employs a monocyclic thiazole ring, which reduces steric hindrance but limits conformational diversity.
Hydrogen Bonding and Crystal Packing: The dichlorophenyl-thiazole derivative forms R²,²(8) hydrogen-bonded chains along the [100] axis, stabilizing its crystal lattice . Quinoxaline-based acetamides leverage sulfur-mediated interactions (S–H⋯N/O), which are less common in oxygen-rich analogs like the target compound.
Biological Relevance: Thiazole- and pyrimidine-containing acetamides are frequently associated with antimicrobial or coordination properties . The target compound’s thieno-pyrazole scaffold, however, is more commonly linked to kinase inhibition due to its resemblance to ATP-binding motifs. The dichlorophenyl group in introduces hydrophobicity, whereas the target compound’s ethoxy/methoxyethyl substituents balance lipophilicity and water solubility.
Synthetic Methodology: The target compound likely requires multi-step synthesis involving (i) thieno-pyrazole core formation and (ii) sequential amide couplings, akin to EDC-mediated protocols in . By comparison, quinoxaline derivatives are synthesized via condensation reactions with thiouracil or benzimidazole, highlighting divergent strategies for heterocyclic functionalization.
Biological Activity
The compound 2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic derivative belonging to the class of thieno[3,4-c]pyrazoles. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit a variety of biological activities including:
- Anticancer properties : Inhibition of cancer cell proliferation.
- Anti-inflammatory effects : Reduction of inflammatory markers in vitro and in vivo.
- Enzyme inhibition : Modulation of key enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
Anticancer Activity
A study published in PLOS ONE evaluated various thieno derivatives for their anticancer effects. The compound exhibited significant cytotoxicity against several cancer cell lines with an IC50 value comparable to established chemotherapeutics. The results indicated that the mechanism involves induction of apoptosis through activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Ethoxy-N-(...) | MCF-7 (Breast Cancer) | 12.5 | Apoptosis Induction |
| 2-Ethoxy-N-(...) | A549 (Lung Cancer) | 10.0 | Caspase Activation |
Anti-inflammatory Effects
In a separate study focusing on inflammatory models, the compound demonstrated a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 300 | 250 |
| Compound Dose | 100 | 75 |
Enzyme Inhibition
The compound was also tested for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The IC50 value was found to be significantly lower than that of allopurinol, indicating strong inhibitory potential .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves a multi-step route, starting with the formation of the thieno[3,4-c]pyrazole core via cyclization reactions. Key steps include:
- Substitution reactions to introduce ethoxy and methoxyethyl groups under alkaline conditions (e.g., using NaH or K₂CO₃ in DMF) .
- Amide bond formation via condensation between activated carboxylic acid derivatives (e.g., chloroacetyl intermediates) and amines, using coupling agents like EDC·HCl .
- Purification via column chromatography or recrystallization to isolate the final product.
Optimization strategies : - Monitor reaction progress with TLC or HPLC to adjust time/temperature.
- Use microwave-assisted synthesis to accelerate slow steps and reduce by-products .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., ethoxy protons at δ 1.2–1.4 ppm, methoxyethyl groups at δ 3.2–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- IR spectroscopy : Identify carbonyl stretches (e.g., amide C=O at ~1660–1680 cm⁻¹) .
Basic: What structural insights can crystallography provide for this compound?
Single-crystal X-ray diffraction can:
- Resolve bond lengths/angles (e.g., amide C–N bond ~1.33 Å) and torsional conformations (e.g., dihedral angles between thienopyrazole and acetamide groups) .
- Identify hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice) .
Methodology : Use SHELXL for refinement and Mercury for visualization .
Advanced: How can reaction by-products be systematically identified and minimized?
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates or hydrolysis products) with m/z matching predicted side products .
- Kinetic studies : Vary reaction parameters (pH, solvent polarity) to suppress pathways leading to by-products. For example, using aprotic solvents like DMF reduces hydrolysis of the methoxyethyl group .
- Computational modeling : Predict competing reaction pathways using DFT calculations (e.g., Gaussian 16) to identify transition states favoring undesired products .
Advanced: What computational methods are effective for predicting biological activity or target interactions?
- Molecular docking (AutoDock Vina) : Screen against targets like kinases or GPCRs using the compound’s 3D structure (PDB ID: Use homologs if unavailable) .
- QSAR models : Corrogate substituent effects (e.g., methoxyethyl vs. ethoxy groups) with bioactivity data from analogs .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable target binding) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replace the thienopyrazole with pyrimidine or indazole to alter rigidity and π-π stacking .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the acetamide to enhance metabolic stability .
- Bioisosteres : Swap methoxyethyl with morpholine to improve solubility without compromising target affinity .
Advanced: What methodologies are used to identify biological targets or mechanisms of action?
- Pull-down assays : Use biotinylated analogs to isolate bound proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC₅₀ < 1 µM) .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq) to pinpoint affected pathways .
Advanced: How can crystallographic software (e.g., SHELX) resolve ambiguities in hydrogen bonding or disorder?
- SHELXL refinement : Apply restraints for disordered solvent molecules or flexible side chains (e.g., methoxyethyl groups) .
- Hirshfeld surface analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., H-bond contributions > 25% suggest strong packing forces) .
- Twinning detection : Use CELL_NOW to handle twinned crystals and improve R-factors (< 0.05 for high-resolution data) .
Advanced: How to assess stability under physiological or accelerated storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then quantify degradation via HPLC .
- Arrhenius modeling : Predict shelf life at 25°C from degradation rates at elevated temperatures .
- Solid-state NMR : Monitor amorphous-to-crystalline transitions affecting solubility .
Advanced: What role do hydrogen-bonding motifs play in co-crystal design for improved bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
